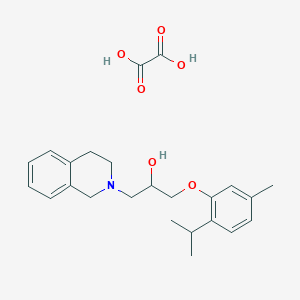
1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate is a useful research compound. Its molecular formula is C24H31NO6 and its molecular weight is 429.513. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and β-Adrenergic Blocking Activity
A study focused on the synthesis of derivatives of this compound from thymol, a naturally occurring agent in Thymus vulgaris L. These derivatives were evaluated for their β-adrenergic blocking activity using mouse ECG and isolated rat uterus models. The research found that the derivatives exhibited non-selective β-adrenergic blocking activity, with one derivative being more active than the other. This suggests potential applications in conditions where β-adrenergic receptor blocking is beneficial, such as in cardiovascular diseases (Jindal et al., 2003).
Cardioprotective and Antiarrythmic Activity
Another study reported on the cardioprotective and antiarrhythmic activities of a newly synthesized derivative. This investigation demonstrated the compound's effectiveness in cardiovascular disease conditions in laboratory animals, showing significant reduction in mean arterial pressure and heart rate in hypertensive rats, and anti-arrhythmic activity against ventricular arrhythmias. These findings highlight the compound's potential in treating cardiovascular diseases and arrhythmias (Nikam et al., 2011).
Synthesis and Biological Activity
Further research into the synthesis and biological activity of derivatives of this compound has shown moderate adrenergic blocking and sympatholytic activities. This suggests possible applications in managing symptoms related to excessive adrenergic activity or sympathetic overactivity, pointing towards potential uses in hypertension and related cardiovascular conditions (Aghekyan et al., 2017).
Anti-TMV Activity
Research on isoquinoline alkaloids isolated from the whole plants of Thalictrum glandulosissimum revealed compounds showing weak anti-tobacco mosaic virus (TMV) activity. This suggests a potential application of the compound and its derivatives in agricultural research, particularly in developing antiviral agents for plants (Hu et al., 2020).
Quantum Entanglement in Cancer Diagnosis
An analytical model involving a compound structurally related to 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate was presented to analyze its interaction with a two-mode field in the presence of two-photon transitions. This model aimed at diagnosing human cancer cells, tissues, and tumors, indicating the potential use of the compound in advanced diagnostic technologies through quantum entanglement dynamics (Alireza et al., 2019).
Eigenschaften
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2.C2H2O4/c1-16(2)21-9-8-17(3)12-22(21)25-15-20(24)14-23-11-10-18-6-4-5-7-19(18)13-23;3-1(4)2(5)6/h4-9,12,16,20,24H,10-11,13-15H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZBXPZMHROTFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(CN2CCC3=CC=CC=C3C2)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

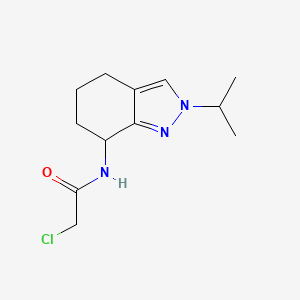

![4-chloro-N-[1-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2934703.png)
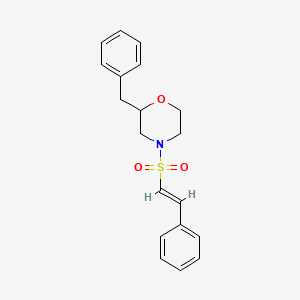
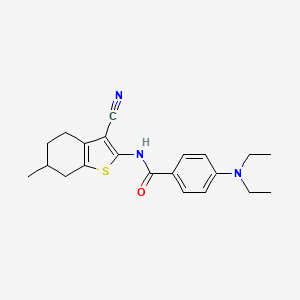
![3-[1-{[2-(sec-butylamino)-2-oxoethyl]thio}-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-isobutylpropanamide](/img/structure/B2934707.png)
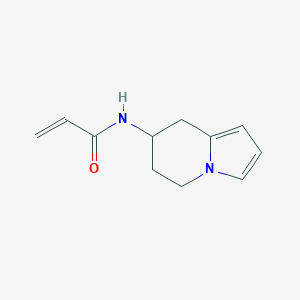
![2-(3-methyl-4-phenyl-1H-pyrazol-5-yl)-5-[2-(morpholin-4-yl)ethoxy]phenol](/img/structure/B2934709.png)
![2-((6-methyl-4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2934713.png)
![6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl fluoride](/img/structure/B2934715.png)
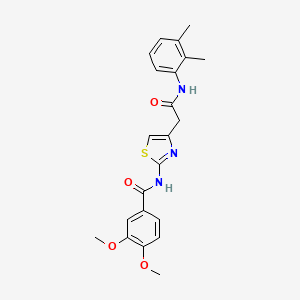
![2-[3-oxo-3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propyl]-5-sulfanylidene-2,10a-dihydroimidazo[1,2-c]quinazolin-3-one](/img/structure/B2934719.png)
![tert-butyl 3-{[(2E)-3-(methylsulfamoyl)prop-2-en-1-yl]carbamoyl}-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B2934720.png)
